Chemical structure and physical properties of phosphinic acid methyl- butyl ester
Chemical structure and physical properties of phosphinic acid methyl- butyl ester
Executive Summary
Phosphinic acid, methyl-, butyl ester—commonly referred to as butyl methylphosphinate (CAS: 6172-80-1)—is a highly reactive organophosphorus intermediate characterized by a unique P-H bond[1]. As a Senior Application Scientist, I approach this compound not merely as a chemical reagent, but as a critical architectural building block. It serves as a fundamental synthon in the development of transition-state analogue drugs, a phosphorus dopant in advanced materials science, and a key precursor in complex organophosphorus synthesis[2][3][4].
Due to its structural homology to nerve agent precursors (possessing a direct phosphorus-methyl bond), its handling and trade are strictly regulated under Schedule 2B4 of the Chemical Weapons Convention (CWC)[5][6]. This whitepaper synthesizes the structural properties, mechanistic utility, and field-proven experimental protocols for utilizing butyl methylphosphinate in advanced research settings.
Chemical Identity and Structural Analysis
Butyl methylphosphinate ( C5H13O2P ) is an H-phosphinate ester[1][7]. The molecule features a central pentavalent phosphorus atom bonded to a methyl group, a phosphoryl oxygen ( P=O ), a butoxy chain, and a highly reactive hydrogen atom[1][5].
The defining feature of this molecule is the P-H bond . In solution, H-phosphinates exist in an equilibrium between the pentavalent phosphinate form ( >P(=O)H ) and the trivalent phosphite-like tautomer ( >P−OH ). This tautomerization is the thermodynamic engine that drives its utility in transition-metal-catalyzed cross-coupling reactions, allowing it to act as a potent nucleophile[2].
Caption: 2D Molecular connectivity of butyl methylphosphinate highlighting the reactive P-H bond.
Physical and Chemical Properties
Understanding the physical parameters of butyl methylphosphinate is critical for designing purification workflows (e.g., vacuum distillation) and predicting its pharmacokinetic behavior when used as a scaffold in drug design.
| Property | Value | Causality / Significance |
| IUPAC Name | Butyl methylphosphinate | Standardized nomenclature[1]. |
| CAS Registry Number | 6172-80-1 | Primary identifier for regulatory compliance[1][7]. |
| Molecular Formula | C5H13O2P | Neutral species composition[1]. |
| Molecular Weight | 136.13 g/mol | Low molecular weight, ideal for fragment-based drug discovery[1][7]. |
| Boiling Point | 164.3 °C at 760 mmHg | High boiling point requires reduced pressure for safe distillation[7]. |
| Density | 0.993 g/cm³ at 20 °C | Near-aqueous density; partitions into organic layers during workup[8]. |
| Flash Point | 69.3 °C | Combustible liquid; requires inert atmosphere handling[7]. |
| Vapor Pressure | 2.6 mmHg at 25 °C | Moderate volatility; necessitates proper fume hood ventilation[7]. |
| LogP (XLogP3) | 0.8 | Hydrophilic/lipophilic balance suitable for cellular permeability[1]. |
Mechanistic Role in Chemical Synthesis and Drug Development
Palladium-Catalyzed C-P Bond Formation
Butyl methylphosphinate is a premier reagent for synthesizing complex allylic phosphinates via Palladium-catalyzed C-P bond formation[2]. The catalytic system facilitates the oxidative addition of an allylic electrophile to Pd(0), followed by ligand exchange with the tautomerized trivalent P-OH species of the phosphinate, and subsequent reductive elimination to form a new Carbon-Phosphorus bond[2].
Pharmaceutical Applications: Glucokinase Activators & Peptide Isosteres
In medicinal chemistry, the phosphinate moiety ( R−P(=O)(OR′)−R′′ ) is highly valued as a stable transition-state analogue for amide bond hydrolysis. Because the tetrahedral geometry of the phosphinate mimics the transient intermediate of peptide cleavage, it acts as a potent protease inhibitor. Furthermore, butyl methylphosphinate specifically has been utilized as a critical intermediate (designated as I-29c) in the synthesis of substituted heteroaryl glucokinase activators, which are developed to regulate blood glucose levels in Type II diabetes[3].
Materials Science: MOF Doping for Electrocatalysis
Beyond organic synthesis, this compound is utilized as a volatile phosphorus source in the generation of Metal-Organic Framework (MOF) derivatives. By treating MOFs (like ZIF-8) with butyl methylphosphinate followed by pyrolysis, researchers have successfully synthesized N,P co-doped porous nanotube clusters (NPCTC). The P-doping creates specific P+ active sites that drastically enhance bifunctional oxygen electrocatalysis for zinc-air batteries[4].
Experimental Protocols
Protocol 1: Pd-Catalyzed Allylation of Butyl Methylphosphinate
This protocol describes the dehydrative allylation of butyl methylphosphinate with cinnamyl alcohol. The methodology is designed as a self-validating system to ensure high yield while suppressing unwanted side reactions[2].
Rationale & Causality: We utilize Pd2(dba)3 combined with the Xantphos ligand. Xantphos is explicitly chosen because its large bite angle suppresses the competitive reductive transfer-hydrogenation pathway—a common failure mode when working with hypophosphorous derivatives[2]. t-Amyl alcohol is selected as the solvent because it allows for the azeotropic removal of the water byproduct, driving the equilibrium of the dehydrative allylation forward[2].
Step-by-Step Methodology:
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Setup: In a flame-dried Schlenk flask equipped with a Dean-Stark trap and reflux condenser, add butyl methylphosphinate (1.0 equiv) and cinnamyl alcohol (1.0 equiv) under an argon atmosphere.
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Solvent & Catalyst Addition: Dissolve the reagents in anhydrous t-amyl alcohol (0.2 M). Add Pd2(dba)3 (2.5 mol%) and Xantphos (5 mol%).
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Reaction: Heat the mixture to reflux (approx. 102 °C). The Dean-Stark trap will continuously remove the water byproduct via azeotropic distillation[2].
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Self-Validation (Monitoring): Monitor the reaction via 31P NMR. The starting material exhibits a characteristic doublet (due to P-H coupling, JPH≈500 Hz) around 25-30 ppm. The reaction is complete when this doublet is entirely replaced by a singlet further downfield, confirming the complete conversion of the P-H bond to a P-C bond.
-
Workup: Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (EtOAc/Hexanes) to isolate the allylic methylphosphinate product.
Caption: Catalytic cycle for the Pd-catalyzed allylation of butyl methylphosphinate.
Protocol 2: Safety, Handling, and Quenching
Butyl methylphosphinate is classified under GHS as causing severe skin burns (Skin Corr. 1C) and is harmful to aquatic life (Aquatic Chronic 3)[1]. Furthermore, as a CWC Schedule 2B4 chemical, strict inventory logging is federally mandated[5][6].
Quenching Protocol: To safely dispose of unreacted butyl methylphosphinate, the reactive P-H bond must be oxidized to prevent environmental toxicity.
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Dilute the organophosphorus waste in a compatible organic solvent (e.g., THF).
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Slowly add a 5% aqueous solution of sodium hypochlorite (household bleach) at 0 °C. Causality: The hypochlorite safely oxidizes the H-phosphinate to a biologically inert phosphonate.
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Stir for 2 hours, validate the absence of the P-H bond via 31P NMR, neutralize with 1M HCl, and dispose of in standard aqueous chemical waste.
References
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- 4. Metal–organic framework based bifunctional oxygen electrocatalysts for rechargeable zinc–air batteries: current progress and prospects - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04684A [pubs.rsc.org]
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